(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride
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Overview
Description
(S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is a chemical compound with the CAS Number: 1240480-36-7 . It has a molecular weight of 191.63 . The IUPAC name for this compound is (2S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride . The InChI code for this compound is 1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C8H11ClFNO . The InChI key for this compound is VJMNCZRJJLXISS-DDWIOCJRSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One significant application is in the synthesis of intermediates for various pharmaceutical compounds. For instance, a study described the synthesis of a key intermediate of aprepitant, highlighting the compound's role in the production of medication used to prevent chemotherapy-induced nausea and vomiting (Zhang Fuli, 2012). Another research effort focused on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in creating antagonists for the CCR5 chemokine receptor, potentially protective against HIV infection (ChemChemTech, 2022).
Fluorescence Studies
The compound and its analogs have been utilized in fluorescence studies to understand the effect of substituents on the fluorescence quantum yields of N-aryl-2-aminoquinolines. This research is crucial for applications in biological imaging and sensing technologies (Shameer Hisham et al., 2019).
Antioxidant Activity
Isoxazoline derivatives synthesized from reactions involving similar fluorophenyl compounds have shown potential antioxidant activity, indicating the relevance of these compounds in developing new antioxidant agents (C. Geetha, P. Rajakumar, 2020).
Cloning and Ketoreductase Studies
In the synthesis of chiral alcohols, a key intermediate for anticancer drugs, the cloning of a ketoreductase that provides the S-alcohol with high enantiomeric excess was reported. This approach demonstrates the compound's pivotal role in developing enantioselective syntheses for pharmaceutical applications (R. Hanson et al., 2005).
Safety and Hazards
The compound has been classified with the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to rinse cautiously with water in case of contact with eyes .
properties
IUPAC Name |
(2S)-2-amino-2-(3-fluorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNCZRJJLXISS-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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